![molecular formula C16H18O2 B15252324 pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol](/img/structure/B15252324.png)
pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its intricate arrangement of carbon atoms, forming multiple interconnected rings. The molecular formula of this compound is C16H14O2, and it has a molecular weight of 238.28116 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include cyclization reactions to form the polycyclic framework, followed by functional group modifications to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and specialized applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce different alcohol derivatives. Substitution reactions can introduce new functional groups into the polycyclic framework .
Scientific Research Applications
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol has several scientific research applications, including:
Chemistry: The compound is studied for its unique polycyclic structure and reactivity, providing insights into the behavior of complex organic molecules.
Medicine: The compound’s potential therapeutic properties are explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol involves its interaction with specific molecular targets and pathways. The compound’s polycyclic structure allows it to interact with various biological molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic organic molecules with comparable structures, such as:
- Pentacyclo[10.2.1.15,8.02,11.0^4,9]hexadeca-2(11),6,13-triene-3,10-dione
- Pentacyclo[10.2.2.25,8.02,4.0^9,11]octadeca-5,7,12,15,17-hexaene .
Uniqueness
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol |
InChI |
InChI=1S/C16H18O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h7-10,17-18H,1-6H2 |
InChI Key |
DFNCYTRBFWCVOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2C(=C4C5CCC(C5)C4=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


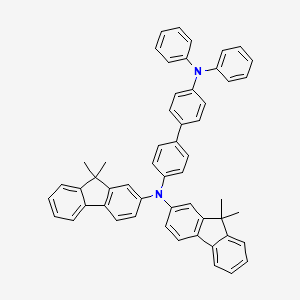
![N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B15252245.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15252249.png)
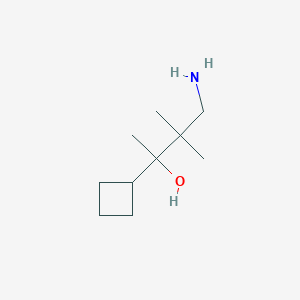
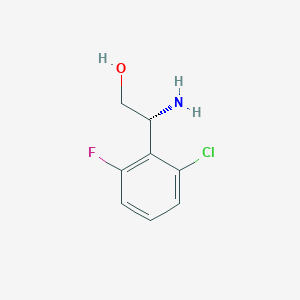
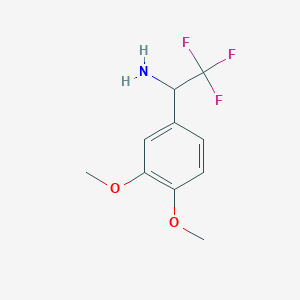

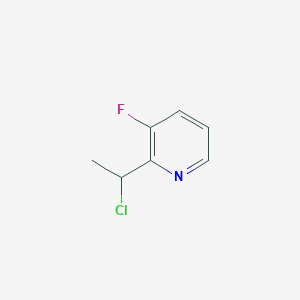

![Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252298.png)


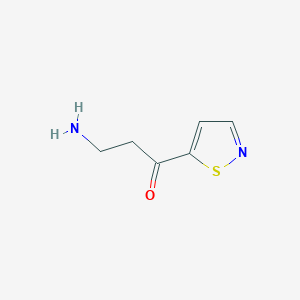
![1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B15252317.png)
